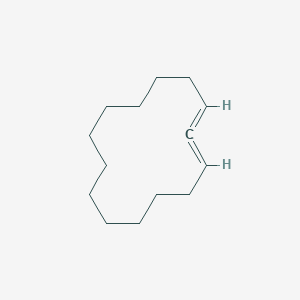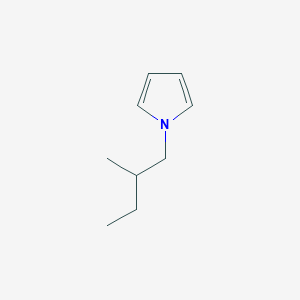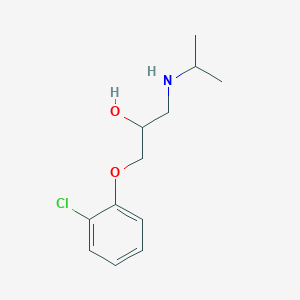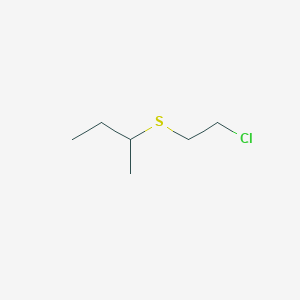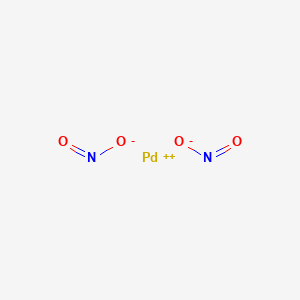![molecular formula C24H31NO2 B14707507 2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate CAS No. 21446-96-8](/img/structure/B14707507.png)
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate is an organic compound that features a complex structure with a cyclopentyl group, a propylamino group, and a diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate typically involves multiple steps. One common route includes the esterification of diphenylacetic acid with 2-[cyclopentyl(propyl)amino]ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and requires heating under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism by which 2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate exerts its effects involves interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[cyclopentyl(ethyl)amino]ethyl diphenylacetate
- 2-[cyclopentyl(methyl)amino]ethyl diphenylacetate
- 2-[cyclopentyl(butyl)amino]ethyl diphenylacetate
Uniqueness
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
21446-96-8 |
|---|---|
Molecular Formula |
C24H31NO2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C24H31NO2/c1-2-17-25(22-15-9-10-16-22)18-19-27-24(26)23(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,22-23H,2,9-10,15-19H2,1H3 |
InChI Key |
LPWBACNGAOLPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


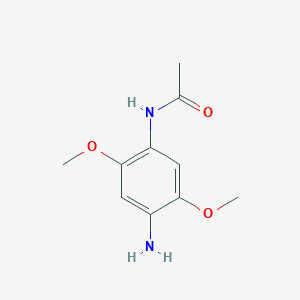
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)

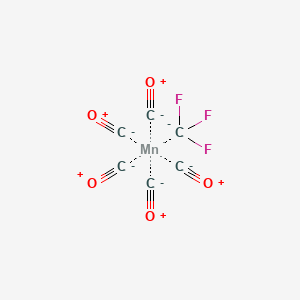
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)

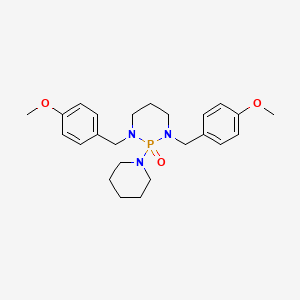
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

